molecular formula C16H10F3N5O4 B2386010 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396792-92-9

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2386010
CAS No.: 1396792-92-9
M. Wt: 393.282
InChI Key: QVBNRFUFIPQOHA-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a trifluoromethoxyphenyl group, and a tetrazole ring, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the trifluoromethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions using trifluoromethoxybenzene derivatives.

    Construction of the tetrazole ring: This can be done via cycloaddition reactions involving azides and nitriles under controlled conditions.

    Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole and trifluoromethoxyphenyl-tetrazole intermediates using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.

    Interacting with receptors: Acting as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

    Modulating gene expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide can be compared with similar compounds such as:

    N-(benzo[d][1,3]dioxol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

    N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in reactivity and bioactivity.

    N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide:

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct electronic and steric effects, enhancing its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N5O4/c17-16(18,19)28-11-4-2-10(3-5-11)24-22-14(21-23-24)15(25)20-9-1-6-12-13(7-9)27-8-26-12/h1-7H,8H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBNRFUFIPQOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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